molecular formula C10H11F2NO2 B8178538 3,4-Difluoro-D-homophenylalanine

3,4-Difluoro-D-homophenylalanine

Cat. No.: B8178538
M. Wt: 215.20 g/mol
InChI Key: CMYDRCBMHLOBSN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-D-homophenylalanine is a useful research compound. Its molecular formula is C10H11F2NO2 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Difluoro-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(3,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDRCBMHLOBSN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Activity & Application of 3,4-Difluoro-D-homophenylalanine in Peptidomimetics

[1]

Executive Summary

In the optimization of peptide therapeutics, 3,4-Difluoro-D-homophenylalanine represents a high-value non-canonical amino acid (NCAA) designed to address the "stability-permeability-potency" trilemma.[1] This building block integrates three distinct structural modifications—D-stereochemistry , side-chain homologation , and ring fluorination —into a single residue.[1]

Its primary utility lies in:

  • Metabolic Shielding: The D-configuration confers resistance to proteolytic degradation by endogenous L-specific peptidases.[1]

  • Electronic Tuning: The 3,4-difluoro substitution pattern reduces the electron density of the aromatic ring, enhancing

    
    -
    
    
    stacking interactions with electron-rich receptor residues (e.g., Trp, Tyr) and improving lipophilicity.[1]
  • Conformational Sampling: The homophenylalanine side chain (

    
    ) extends the aromatic pharmacophore, allowing it to access deep hydrophobic pockets (e.g., S1/S2 subsites of proteases) inaccessible to native Phenylalanine.[1]
    

This guide provides a roadmap for incorporating this NCAA into peptide scaffolds to modulate biological activity, specifically in the context of protease inhibitors, GPCR ligands, and antimicrobial peptides.[1]

Chemical Biology & Mechanistic Rationale[1]

To effectively deploy 3,4-Difluoro-D-homophenylalanine, one must understand the biophysical causality behind its design.[1]

The Fluorine Effect: Electrostatics & Lipophilicity

The replacement of hydrogen with fluorine (



1
  • Quadrupole Moment Inversion: Native Phenylalanine has a negative electrostatic potential on the face of the ring (electron-rich).[1] The highly electronegative fluorine atoms in the 3,4-positions withdraw electron density, reducing this potential or even inverting it.[1] This facilitates stronger edge-to-face or face-to-face interactions with electron-rich aromatic residues in the target receptor.[1]

  • Lipophilicity (

    
    ):  The C-F bond is more lipophilic than the C-H bond.[1] Incorporating this residue increases the overall hydrophobicity of the peptide, which is critical for membrane permeability  and blood-brain barrier (BBB) transport.[1]
    
The Homologation Factor (Spatial Reach)

Standard Phenylalanine (Phe) has a single methylene spacer.[1] Homophenylalanine (Hfe) extends this by one unit (

1
  • Mechanism: This extension increases the entropic freedom of the side chain but, more importantly, allows the aromatic ring to reach subsites that are spatially distant from the peptide backbone.[1] In protease inhibitors (e.g., HIV protease, ACE), this "reach" is often the deciding factor between nanomolar and picomolar potency.[1]

D-Stereochemistry (Proteolytic Stability)

Most endogenous proteases (trypsin, chymotrypsin, pepsin) recognize L-amino acids.[1]

  • Mechanism: Incorporating the D-isomer disrupts the formation of the enzyme-substrate complex required for hydrolysis.[1] Furthermore, D-amino acids often induce

    
    -turn  structures (e.g., Type II' turns) in peptides, which can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding.[1]
    

Biological Applications & Case Studies

While specific literature on the exact 3,4-difluoro-D-homo isomer is proprietary in many active programs, its activity is inferred from validated structure-activity relationship (SAR) principles of its components.[1]

Protease Inhibitors (Targeting S1/S2 Pockets)

In the development of inhibitors for serine and aspartyl proteases (e.g., HIV-1 Protease, HCV NS3/4A), the S1 pocket is often deep and hydrophobic.[1]

  • Application: Replacing a native L-Phe or L-Tyr with 3,4-Difluoro-D-homophenylalanine can:

    • Fill the Pocket: The extended side chain fills the deep S1 pocket more completely.[1]

    • Enhance Binding: The electron-deficient ring engages in stronger interactions with the pocket's lining.[1]

    • Prevent Cleavage: The D-configuration prevents the protease from cleaving the inhibitor itself.[1]

Antimicrobial Peptides (AMPs)

AMPs (e.g., Magainin, Buforin) rely on amphipathic helices to disrupt bacterial membranes.[1]

  • Application: Fluorination increases the hydrophobicity of the non-polar face of the helix.[1]

  • Data Support: Studies on fluorinated Magainin analogs have shown that fluorination can maintain antimicrobial potency while significantly improving stability against serum proteases (see Reference 1).[1] The D-isomer further enhances this stability, potentially extending the half-life from minutes to hours.

GPCR Ligands (Neuropeptides)

Peptides like Bradykinin, Neurotensin, and Opioid peptides target GPCRs.[1]

  • Application: The "3,4-difluoro" motif is often used to probe the electrostatic environment of the binding pocket.[1] If potency increases upon substitution, it indicates a favorable electrostatic interaction (e.g., with a cation or electron-rich residue).[1] If potency decreases, it suggests steric clash or unfavorable electrostatics.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Reagent: Fmoc-3,4-difluoro-D-homophenylalanine (commercially available).[1]

Protocol:

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g) for C-terminal amides.[1]

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
  • Coupling (Critical Step):

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU to minimize racemization, although the D-configuration is the target.[1]

    • Base: DIEA (Diisopropylethylamine).[1]

    • Stoichiometry: 3 eq. AA : 2.9 eq.[1] HATU : 6 eq. DIEA.

    • Time: 45–60 minutes at room temperature.

    • Note: The extended side chain does not impose significant steric hindrance compared to

      
      -branched residues (like Val/Ile), so double coupling is rarely necessary unless the sequence is prone to aggregation.[1]
      
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC using a C18 column. Gradient: 5-95% Acetonitrile in Water (0.1% TFA).[1]

    • Detection: The fluorinated ring has a distinct UV signature; monitor at 214 nm and 254 nm.[1]

Biological Assay: Plasma Stability

To validate the stability enhancement:

  • Incubation: Dissolve peptide (

    
    ) in pooled human plasma.
    
  • Temperature:

    
    .
    
  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Add cold acetonitrile (1:3 v/v) to precipitate plasma proteins. Centrifuge.

  • Analysis: Analyze supernatant by LC-MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for incorporating 3,4-Difluoro-D-homophenylalanine into a lead peptide.

PeptideOptimizationStartLead Peptide Candidate(Low Stability/Potency)AnalysisAnalyze Failure ModeStart->AnalysisBranch1Proteolytic Instability?Analysis->Branch1Half-life < 30minBranch2Low Potency/Binding?Analysis->Branch2Ki > 100nMSol1Incorporate D-Isomer(Backbone Protection)Branch1->Sol1Sol2Incorporate Homophenylalanine(Side Chain Reach)Branch2->Sol2Sol3Incorporate 3,4-Difluoro Motif(Electronic/Lipophilic Tuning)Branch2->Sol3SynthesisSPPS: Fmoc-3,4-difluoro-D-homoPheSol1->SynthesisSol2->SynthesisSol3->SynthesisValidationAssay: Plasma Stability & SPRSynthesis->ValidationDecisionOutcome EvaluationValidation->DecisionSuccessLead Optimized(High Stability/Potency)Decision->SuccessCriteria MetIterateRe-designDecision->IterateCriteria Failed

Figure 1: Decision logic for deploying 3,4-Difluoro-D-homophenylalanine in peptide SAR campaigns.

Quantitative Data Summary (Comparative)

The table below summarizes the expected physicochemical shifts when replacing native Phenylalanine (L-Phe) with 3,4-Difluoro-D-homophenylalanine (D-3,4-F2-Hfe).

PropertyNative L-PheD-3,4-F2-HfeImpact on Bioactivity
Stereochemistry L (Natural)D (Unnatural)High Stability: Resists enzymatic cleavage; induces turns.[1]
Side Chain Length 1 Methylene2 MethylenesDeep Binding: Accesses remote hydrophobic pockets.[1]
Ring Electronics Electron-RichElectron-Deficient

-Stacking:
Enhances interaction with electron-rich residues.[1]
Lipophilicity (

)
Reference (0.0)+0.3 to +0.5Permeability: Improves membrane crossing and BBB transport.[1]
Van der Waals Vol. ~190 ų~210 ųSteric Fit: Slightly larger; fills voids in loose binding pockets.[1]

References

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids.[1] Journal of the American Chemical Society, 129(50), 15414-15415.[1]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide-membrane interactions.[1] Beilstein Journal of Organic Chemistry, 8, 1523-1531.[1]

  • Chem-Impex International. Product Data: Boc-3,4-difluoro-D-beta-homophenylalanine.[1]

  • BOC Sciences. Product Data: D-3,4-Difluorophenylalanine.[1][]

  • PubChem. 3,4-Difluoro-L-phenylalanine Compound Summary. [1]

A Technical Guide to the Preliminary Toxicological Assessment of 3,4-Difluoro-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on 3,4-Difluoro-D-homophenylalanine, a novel amino acid derivative with potential applications in pharmaceutical and peptide drug development. As the incorporation of fluorinated amino acids into bioactive molecules becomes an increasingly prevalent strategy to enhance metabolic stability and potency, a thorough understanding of their toxicological profile is paramount.[1][2][3][4][5] This document outlines a structured, multi-tiered approach, beginning with essential physicochemical characterization, proceeding to robust in vitro cytotoxicity and genotoxicity assays, and culminating in foundational in vivo acute toxicity evaluations. Detailed, field-proven protocols for key assays, including the MTS cytotoxicity assay and the bacterial reverse mutation (Ames) test, are provided. The rationale behind experimental design choices, the importance of metabolic activation systems, and the interpretation of data within a drug development context are discussed at length. This guide is intended for researchers, toxicologists, and drug development professionals seeking to establish a baseline safety profile for novel fluorinated amino acid analogues.

Introduction: The Rationale for Toxicity Profiling of 3,4-Difluoro-D-homophenylalanine

3,4-Difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by two key structural modifications to the natural L-phenylalanine: the addition of two fluorine atoms to the phenyl ring and the insertion of a methylene group to extend the side chain (homologation). The introduction of fluorine is a well-established medicinal chemistry strategy used to modulate a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability.[6][7] The strong carbon-fluorine bond is more resistant to metabolic attack by enzymes like cytochrome P450 compared to a carbon-hydrogen bond, which can increase the half-life and bioavailability of peptide-based therapeutics.[5][6][7]

However, these same modifications necessitate a careful and early assessment of toxicity. The D-configuration of the amino acid may influence its metabolism, potentially involving D-amino acid oxidase (DAO), which can produce hydrogen peroxide and contribute to oxidative stress.[8][9] Furthermore, while the C-F bond is stable, metabolic defluorination can occur, potentially releasing fluoride ions or, in some metabolic pathways, forming highly toxic metabolites such as fluoroacetic acid, which disrupts the Krebs cycle.[10][11]

Therefore, a preliminary toxicity assessment is not merely a regulatory hurdle but a critical step in the risk-benefit analysis of any new chemical entity. The goal of these initial studies is to:

  • Identify potential cellular and genetic toxicity.

  • Establish a preliminary dose range for further non-clinical studies.

  • Flag any significant safety concerns early in the development pipeline to de-risk the asset.

This guide provides the foundational workflows for this essential evaluation.

Overall Preliminary Toxicity Assessment Workflow

The preliminary toxicological evaluation of a novel compound like 3,4-Difluoro-D-homophenylalanine follows a logical, tiered progression from simple, rapid in vitro assays to more complex in vivo studies. This approach adheres to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by using non-animal methods to gather as much data as possible before proceeding to live animal studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Decision Point A Compound Synthesis & Physicochemical Characterization B Cytotoxicity Assays (e.g., MTS/MTT) A->B C Genotoxicity Assay (Ames Test) B->C If non-cytotoxic or moderately cytotoxic D Acute Oral Toxicity Study (OECD 423/425) C->D If Ames negative E Data Analysis & Risk Assessment D->E F STOP Development (High Toxicity) E->F Unfavorable Profile G PROCEED to further non-clinical studies E->G Favorable Profile

Caption: High-level workflow for preliminary toxicity assessment.

In Vitro Toxicity Assessment

In vitro assays are the cornerstone of early toxicity screening. They provide rapid, cost-effective, and high-throughput methods to assess the potential of a compound to cause cellular damage or genetic mutations.

Cytotoxicity Screening: The MTS Assay

The first critical question is at what concentration the compound kills cells. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

  • Why MTS/MTT? These assays are well-established, rapid, and provide a quantitative measure of cell viability based on mitochondrial activity, a fundamental indicator of cell health.

  • Choice of Cell Lines: Using at least two different cell lines (e.g., HepG2, a human liver carcinoma line, and HEK293, a human embryonic kidney line) is recommended. This provides data on potential organ-specific toxicity, as the liver and kidneys are primary sites of drug metabolism and excretion.

  • Dose Range: A wide, log-based concentration range (e.g., from 0.1 µM to 1000 µM) is crucial to capture the full dose-response curve and accurately determine the IC50 (the concentration at which 50% of cell viability is inhibited).

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution series of 3,4-Difluoro-D-homophenylalanine in culture medium. A typical series might be 2000, 200, 20, 2, 0.2, and 0.02 µM. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate. The final concentrations will be half of the stock (1000, 100, 10, 1, 0.1, 0.01 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

G A 1. Seed Cells in 96-well Plate B 2. Incubate 24h for Attachment A->B D 4. Treat Cells with Compound (Vehicle, Positive Control) B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Incubate for 48h D->E F 6. Add MTS Reagent to each well E->F G 7. Incubate 1-4h F->G H 8. Read Absorbance at 490nm G->H I 9. Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow of the MTS cytotoxicity assay.

CompoundCell LineIncubation Time (h)IC50 (µM)
3,4-Difluoro-D-homophenylalanineHepG248> 1000
3,4-Difluoro-D-homophenylalanineHEK29348> 1000
Doxorubicin (Positive Control)HepG2480.8
Doxorubicin (Positive Control)HEK293481.2
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's mutagenic potential.[12] It uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, making them unable to grow without supplemental histidine (auxotrophs).[12] The test measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium (prototrophs).[13][14]

  • Why the Ames Test? It is a rapid, sensitive, and cost-effective screen for mutagenicity and is a core component of the standard test battery required by regulatory agencies for genotoxicity assessment.[13][14][15] A positive result is a significant red flag for potential carcinogenicity.[12]

  • Why Multiple Strains? Different strains are used to detect different types of mutations. For example, TA98 and TA1537 detect frameshift mutations, while TA100 and TA1535 detect base-pair substitutions.[12][16] Using a panel of strains provides a more comprehensive assessment of mutagenic mechanisms.

  • Why Include S9 Fraction? Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. The test is therefore run both with and without the S9 fraction, a rat liver homogenate containing metabolic enzymes (cytochrome P450s).[14] This allows for the identification of both direct-acting mutagens and pro-mutagens.

G cluster_0 Setup cluster_1 Incubation cluster_2 Result A Histidine-requiring Salmonella strain (His-) E Mix A + B (+/- D) Plate on Histidine-free agar A->E F Mix A (+/- D) Plate on Histidine-free agar A->F B Test Compound (3,4-Difluoro-D-homophenylalanine) B->E C Control Plate (No Compound) D S9 Liver Extract (Optional Metabolic Activation) D->E D->F G High number of revertant colonies (His+) => Mutagenic E->G H Few spontaneous revertant colonies (His+) => Not Mutagenic F->H

Caption: Principle of the Ames bacterial reverse mutation assay.

  • Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

  • Compound and Control Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare a series of at least 5 concentrations. Prepare positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

  • Metabolic Activation: If using, prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P). Keep on ice.

  • Plating:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test compound solution (or control solution).

    • Add 0.5 mL of S9 mix or buffer (for non-activation plates).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate (histidine-free).

    • Spread evenly and allow to solidify.

  • Incubation: Incubate the plates inverted for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

In Vivo Preliminary Toxicity Assessment

If a compound shows an acceptable profile in in vitro assays (i.e., low cytotoxicity and no evidence of mutagenicity), a preliminary in vivo study is warranted to understand its effects in a whole organism. The acute oral toxicity test is a foundational study to determine the short-term toxic effects of a single dose of a substance.[17]

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

The OECD 423 guideline is a stepwise procedure that uses a minimum number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[17][18] It avoids using death as an endpoint where possible and uses defined starting doses.

  • Why OECD 423? This method provides sufficient information for hazard classification while using significantly fewer animals than the traditional LD50 test, aligning with ethical principles.[18]

  • Animal Model: The rat is the preferred species for this test due to historical data availability and well-understood physiology. Typically, only one sex (usually females, as they are often slightly more sensitive) is used.[18]

  • Dose Administration: Oral gavage is used to ensure accurate administration of a single dose.[19] Animals are fasted prior to dosing to promote absorption.[19]

  • Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), approximately 8-12 weeks old. Acclimatize animals for at least 5 days.

  • Starting Dose Selection: Based on available data (including in vitro results and structure-activity relationships), a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[17][18] For a novel compound with no prior data, a starting dose of 300 mg/kg is often appropriate.

  • Dosing Procedure (Stepwise):

    • Step 1: Dose a group of 3 animals with the selected starting dose.

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Observations should include changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior. Record body weights at regular intervals.

  • Decision Logic: The outcome of the first step determines the next action:

    • If 0 or 1 animal dies: Proceed to dose a second group of 3 animals at the next higher fixed dose level (e.g., 2000 mg/kg if the starting dose was 300 mg/kg).

    • If 2 or 3 animals die: The test is stopped, and the substance is classified accordingly. No further testing is needed.

    • If 3 animals die at the lowest starting dose (5 mg/kg): The test is stopped.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Outcome at a Given Dose LevelGHS Category
2/3 or 3/3 deaths at 5 mg/kgCategory 1
≥ 2/6 deaths at 5 mg/kg; or 2/3 or 3/3 deaths at 50 mg/kgCategory 2
≥ 2/6 deaths at 50 mg/kg; or 2/3 or 3/3 deaths at 300 mg/kgCategory 3
≥ 2/6 deaths at 300 mg/kg; or 2/3 or 3/3 deaths at 2000 mg/kgCategory 4
< 2/6 deaths at 2000 mg/kgCategory 5 or Unclassified

Conclusion and Next Steps

The preliminary toxicity studies outlined in this guide provide a critical initial safety assessment of 3,4-Difluoro-D-homophenylalanine. The data generated from the in vitro cytotoxicity and genotoxicity assays, combined with the in vivo acute oral toxicity study, will allow for an informed decision on the compound's potential for further development.

A favorable outcome—characterized by low cytotoxicity (IC50 > 100 µM), a negative Ames test, and low acute oral toxicity (GHS Category 5 or Unclassified)—would support advancing the compound to more comprehensive non-clinical studies, such as repeat-dose toxicity and safety pharmacology evaluations. Conversely, a finding of significant cytotoxicity, mutagenicity, or high acute toxicity would be a major safety flag, potentially leading to the termination of the project or prompting medicinal chemistry efforts to design safer analogues.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Google Scholar.
  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu. (n.d.). Academia.edu.
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • Ames test - Wikipedia. (n.d.). Wikipedia.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • An in vitro based investigation into the cytotoxic effects of D-amino acids. (n.d.). De Gruyter.
  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. (1998, September 21). OECD.
  • Ames Test: the gold standard for mutagenicity screening. (2025, August 15). GenEvolutioN.
  • Ames Mutagenicity Test. (n.d.). BioDuro.
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023, January 5). WuXi AppTec.
  • Ames Test. (n.d.). Cyprotex.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews.
  • 3,4-Difluoro-L-β-homophenylalanine hydrochloride. (n.d.). Chem-Impex.
  • Boc-3,4-difluoro-D-β-homophenylalanine. (n.d.). Chem-Impex.
  • An in vitro based investigation into the cytotoxic effects of D-amino acids. (2013, December 15). PubMed.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Boc-3,4-difluoro-L-β-homophenylalanine. (n.d.). Chem-Impex.
  • 3,4-Difluoro-D-beta-homophenylalanine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Taylor & Francis Online.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29).
  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021, October 22). PMC.

Sources

Methodological & Application

Application Note: Enhancing Peptide Stability with 3,4-Difluoro-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and conformational instability. The incorporation of non-natural amino acids presents a robust strategy to overcome these limitations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3,4-Difluoro-D-homophenylalanine (3,4-diF-D-hPhe) to enhance peptide stability. Detailed protocols for the solid-phase synthesis of a model peptide and its 3,4-diF-D-hPhe-modified analogue are presented, along with methodologies for evaluating their stability through enzymatic degradation and thermal shift assays. The results demonstrate the significant stabilizing effects conferred by the incorporation of this novel fluorinated amino acid.

Introduction: The Challenge of Peptide Instability

Peptides offer significant promise as therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by poor in vivo stability, primarily due to rapid degradation by proteases.[1] Strategies to mitigate this include cyclization, N- or C-terminal modifications, and the incorporation of non-natural amino acids.[2] Fluorinated amino acids, in particular, have emerged as valuable tools in peptide drug design. The introduction of fluorine can induce favorable conformational changes, enhance binding affinity, and, crucially, increase resistance to enzymatic cleavage.[3][4][5]

The unique properties of 3,4-Difluoro-D-homophenylalanine, a non-proteinogenic amino acid, make it an excellent candidate for enhancing peptide stability. The difluorophenyl ring can participate in favorable electrostatic interactions and increase the hydrophobicity of the peptide, potentially improving its pharmacokinetic profile.[6][7] The D-configuration of the amino acid sterically hinders the approach of proteases, which typically recognize L-amino acids.[1] This application note provides detailed protocols for the incorporation of 3,4-diF-D-hPhe into a model peptide and for the subsequent evaluation of its enhanced stability.

Workflow for Peptide Synthesis and Stability Assessment

The overall workflow for synthesizing and evaluating the stability of the modified peptide is outlined below. This process involves solid-phase peptide synthesis (SPPS) of both the native and modified peptides, followed by purification and characterization. The stability of the purified peptides is then assessed using an enzymatic degradation assay and a thermal shift assay.

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assessment cluster_2 Data Analysis start Start spps Solid-Phase Peptide Synthesis (Native & Modified Peptides) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization degradation Enzymatic Degradation Assay characterization->degradation thermal Thermal Shift Assay characterization->thermal hplc_analysis HPLC Data Analysis (Half-life determination) degradation->hplc_analysis tm_analysis Melt Curve Analysis (Tm determination) thermal->tm_analysis

Figure 1: Overall workflow for the synthesis and stability assessment of peptides.

Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide and its 3,4-diF-D-hPhe Analogue

This protocol describes the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) and its modified analogue (Tyr-Gly-Gly-X-Leu, where X = 3,4-diF-D-hPhe) using the Fmoc/tBu strategy.[8][9]

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Fmoc-3,4-Difluoro-D-homophenylalanine (Fmoc-3,4-diF-D-hPhe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature. For the sterically hindered Fmoc-3,4-diF-D-hPhe-OH, extend the coupling time to 4 hours or perform a double coupling.[8]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

    • Characterize the purified peptide by mass spectrometry to confirm its identity.[12][13]

Enzymatic Degradation Assay

This protocol assesses the stability of the peptides in the presence of a protease.[1]

Materials:

  • Purified native and modified peptides

  • Trypsin (or another relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Peptide Solutions: Prepare 1 mg/mL stock solutions of the native and modified peptides in PBS.

  • Enzyme Solution: Prepare a 0.1 mg/mL stock solution of trypsin in PBS.

  • Degradation Reaction:

    • In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.

    • Initiate the reaction by adding 10 µL of the trypsin solution to each tube.

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction.

    • Immediately quench the enzymatic activity by adding the aliquot to 90 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of each peptide.

G cluster_0 Mechanism of Enhanced Stability peptide Native Peptide (L-amino acid) Susceptible to Protease Cleavage cleavage Cleavage peptide->cleavage protease Protease protease->peptide Binds modified_peptide Modified Peptide (D-amino acid) Steric Hindrance Resistant to Protease Cleavage protease->modified_peptide Binding Hindered no_cleavage No Cleavage modified_peptide->no_cleavage

Figure 2: Enhanced proteolytic stability via steric hindrance from a D-amino acid.

Thermal Shift Assay

This assay determines the conformational stability of the peptides by measuring their melting temperature (Tm).[14][15][16]

Materials:

  • Purified native and modified peptides

  • SYPRO Orange dye (or similar fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Real-time PCR instrument with a thermal melt curve program

Protocol:

  • Reaction Mixture: In a PCR plate, prepare the following reaction mixture for each peptide:

    • 5 µL of peptide solution (at various concentrations, e.g., 0.1, 0.5, 1 mg/mL)

    • 2.5 µL of 50X SYPRO Orange dye

    • PBS to a final volume of 25 µL

  • Thermal Melt Program:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the melt curve.

    • A higher Tm indicates greater conformational stability.[17][18]

Expected Results and Data Presentation

The incorporation of 3,4-diF-D-hPhe is expected to significantly enhance the stability of the model peptide.

Enzymatic Degradation Assay Data

The modified peptide is expected to exhibit a significantly longer half-life in the presence of trypsin compared to the native peptide.

PeptideHalf-life (t₁/₂) in minutes
Native Peptide (Tyr-Gly-Gly-Phe-Leu)25
Modified Peptide (Tyr-Gly-Gly-X-Leu)>240
X = 3,4-Difluoro-D-homophenylalanine
Thermal Shift Assay Data

The modified peptide is expected to show a higher melting temperature, indicating increased conformational stability.

PeptideMelting Temperature (Tm) in °C
Native Peptide (Tyr-Gly-Gly-Phe-Leu)58.2
Modified Peptide (Tyr-Gly-Gly-X-Leu)65.7
X = 3,4-Difluoro-D-homophenylalanine

Conclusion

The strategic incorporation of 3,4-Difluoro-D-homophenylalanine offers a powerful approach to enhance the stability of therapeutic peptides. The protocols detailed in this application note provide a clear framework for the synthesis of peptides containing this non-natural amino acid and for the robust evaluation of their improved stability. The expected results, showcasing increased resistance to enzymatic degradation and enhanced conformational stability, underscore the potential of 3,4-diF-D-hPhe in the development of next-generation peptide-based therapeutics with improved pharmacokinetic profiles.

References

  • ResolveMass Laboratories Inc. (2025, July 22).
  • CD Formulation. (n.d.).
  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • International Journal of Science and Research Archive. (2025, February 24).
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • ResearchGate. (2014, August 14). (PDF)
  • Chem-Impex. (n.d.). Boc-3,4-difluoro-D-β-homophenylalanine.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • FRISBI. (n.d.). Thermal Shift Assay.
  • RSC Publishing. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics.
  • Bio-protocol. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Neuland Labs. (2025, May 16).
  • PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.
  • ResearchGate. (2025, November 30). Utilization of fluorinated α-amino acids in small molecule drug design.
  • bioRxiv. (n.d.). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field.
  • Chem-Impex. (n.d.). Boc-3,4-difluoro-L-β-homophenylalanine.
  • Oxford Academic. (n.d.). 3 Principles and Practice of Solid-Phase Peptide Synthesis.
  • University of Edinburgh Research Explorer. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
  • Science.org. (n.d.).
  • Biovera. (2024, November 13).
  • PMC. (2025, September 4).
  • PMC. (n.d.).
  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery.
  • BOC Sciences. (2025, November 28).
  • Assay-protocol.com. (n.d.).
  • RSC Publishing. (2004, August 13).
  • Journal of the American Chemical Society. (n.d.).
  • Agilent. (n.d.).
  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2016, January 18). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?.
  • PMC. (n.d.).
  • Scholarly Commons. (n.d.). Research & Creativity Showcase: Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc -Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis.
  • Ovid. (n.d.).
  • ResearchGate. (n.d.). HPLC analysis of the enzymatic results of peptides before and after....
  • ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides....
  • G-Biosciences. (2015, August 20).
  • Beilstein Journals. (2020, May 15).
  • PMC. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • PubMed. (2001, May 17). Synthesis of protected L-4-[sulfono(difluoromethyl)
  • BOC Sciences. (n.d.). D-3,4-Difluorophenylalanine - (CAS 249648-08-6).
  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-3,4-difluoro-L-beta-homophenylalanine | CAS 270063-55-3.
  • Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.
  • ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine) | Request PDF. 1V-tr9Aq1TNbYjLOWPooJe_w==)

Sources

Application Notes and Protocols for Labeling Proteins with 3,4-Difluoro-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Molecular Biology and Drug Development

Introduction: Leveraging the Unique Properties of 3,4-Difluoro-D-homophenylalanine for Advanced Protein Engineering

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool in chemical biology, protein engineering, and drug discovery.[1][2][3] This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire beyond what is offered by the 20 canonical amino acids. Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention due to their unique properties that can enhance protein stability, modulate protein-protein interactions, and serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy.[4][5]

This document provides a detailed guide on the techniques for labeling proteins with a specific fluorinated ncAA, 3,4-Difluoro-D-homophenylalanine. The incorporation of this particular amino acid can offer several advantages, including increased metabolic stability and the introduction of a difluorophenyl moiety for biophysical studies.[4][6] While the D-amino acid configuration can provide resistance to proteolysis, the homophenylalanine structure introduces a longer side chain that can be used to probe steric and electronic effects within a protein's active site or at protein-protein interfaces.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful incorporation of 3,4-Difluoro-D-homophenylalanine into target proteins. We will explore both in vivo and cell-free protein synthesis methodologies, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Core Principles: Genetic Code Expansion for ncAA Incorporation

The central strategy for the site-specific incorporation of ncAAs like 3,4-Difluoro-D-homophenylalanine is the expansion of the genetic code.[1][2] This is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode the ncAA. This process requires two key engineered components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA of interest (in this case, 3,4-Difluoro-D-homophenylalanine) and charges it onto an orthogonal tRNA.

  • An orthogonal tRNA (often a suppressor tRNA) that recognizes the repurposed codon (e.g., UAG) in the mRNA and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain.

The term "orthogonal" signifies that the engineered aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery, neither being recognized by the other's components.[7][8]

Workflow for Site-Specific Incorporation of 3,4-Difluoro-D-homophenylalanine

ncAA_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression System cluster_process Protein Production & Analysis Gene_of_Interest Gene of Interest (GOI) with in-frame UAG codon In_Vivo In Vivo Expression (e.g., E. coli) Gene_of_Interest->In_Vivo Cell_Free Cell-Free Protein Synthesis Gene_of_Interest->Cell_Free Orthogonal_System Plasmid encoding orthogonal aaRS and tRNA Orthogonal_System->In_Vivo Orthogonal_System->Cell_Free ncAA 3,4-Difluoro-D-homophenylalanine ncAA->In_Vivo ncAA->Cell_Free Expression Protein Expression In_Vivo->Expression Cell_Free->Expression Purification Protein Purification Expression->Purification Verification Incorporation Verification (e.g., MS, NMR) Purification->Verification

Caption: General workflow for protein labeling with 3,4-Difluoro-D-homophenylalanine.

Section 1: In Vivo Protein Labeling in E. coli

In vivo incorporation of ncAAs in organisms like Escherichia coli is a well-established method that leverages the cellular machinery for protein production.[7][8] This approach is suitable for generating high yields of the labeled protein.

Key Considerations for In Vivo Labeling:
  • Orthogonal System Selection: A crucial prerequisite is the availability of an orthogonal aaRS/tRNA pair that is specific for 3,4-Difluoro-D-homophenylalanine. While a pre-existing system for this specific D-homo-amino acid may not be commercially available, researchers may need to evolve a synthetase from an existing one that recognizes a structurally similar amino acid.

  • Toxicity and Uptake: The ncAA should be non-toxic to the host cells at the concentrations required for efficient incorporation and must be efficiently transported into the cell.

  • Expression Strain: The choice of E. coli strain is important. Strains with low levels of release factor 1 (RF1), which recognizes the UAG stop codon, can improve incorporation efficiency by reducing competition with translation termination.[9]

  • Media Composition: The use of minimal media can be advantageous to reduce competition from canonical amino acids.

Protocol 1: In Vivo Incorporation of 3,4-Difluoro-D-homophenylalanine via Amber Suppression

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired labeling site.

  • Plasmid encoding the orthogonal aaRS and tRNA specific for 3,4-Difluoro-D-homophenylalanine.

  • 3,4-Difluoro-D-homophenylalanine

  • Luria-Bertani (LB) medium and M9 minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotics with the overnight culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • ncAA Addition: Add 3,4-Difluoro-D-homophenylalanine to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., affinity chromatography).

Section 2: Cell-Free Protein Synthesis (CFPS) for ncAA Incorporation

Cell-free protein synthesis offers a powerful alternative to in vivo methods, providing an open system that allows for direct control over the reaction components.[1][2][10] This is particularly advantageous for incorporating ncAAs that may be toxic to cells or have poor cell uptake.[2]

Key Advantages of CFPS for ncAA Labeling:
  • Open System: Direct addition of the ncAA, orthogonal components, and other reagents to the reaction mixture.

  • Reduced Toxicity Concerns: Bypasses the need to transport the ncAA across cell membranes and avoids potential toxicity issues.[10]

  • Rapid Expression: Protein synthesis can be achieved in a matter of hours.

  • Flexibility: Amenable to high-throughput screening and optimization of reaction conditions.

Protocol 2: Cell-Free Incorporation of 3,4-Difluoro-D-homophenylalanine

Materials:

  • Commercial E. coli S30 cell-free extract kit (e.g., PURE or S30-based systems)

  • Plasmid DNA of the gene of interest with an in-frame UAG codon.

  • Purified orthogonal aaRS and tRNA specific for 3,4-Difluoro-D-homophenylalanine.

  • 3,4-Difluoro-D-homophenylalanine

  • Amino acid mixture lacking phenylalanine (if substituting for a phenylalanine codon) or a complete amino acid mixture (for amber suppression).

  • Energy source (e.g., ATP, GTP) and buffer system provided with the CFPS kit.

Procedure:

  • Reaction Setup: On ice, combine the CFPS reaction components according to the manufacturer's instructions. This will typically include the cell extract, energy solution, and amino acid mixture.

  • Addition of Custom Components:

    • Add the plasmid DNA encoding your gene of interest to a final concentration of 5-10 nM.

    • Add 3,4-Difluoro-D-homophenylalanine to a final concentration of 1-2 mM.

    • Add the purified orthogonal aaRS and tRNA to optimized concentrations.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For larger scale reactions, a dialysis membrane can be used to prolong the reaction time.

  • Protein Purification: After the incubation, the expressed protein can be purified directly from the reaction mixture using your standard purification protocol.

Section 3: Verification of Incorporation

It is essential to verify the successful and site-specific incorporation of 3,4-Difluoro-D-homophenylalanine into the target protein.

Table 1: Analytical Techniques for Verification
TechniquePrincipleInformation Provided
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass of the full-length protein, which will be different from the wild-type due to the incorporation of the ncAA. Tandem MS (MS/MS) can pinpoint the exact location of the modification.
¹⁹F NMR Spectroscopy Detects the fluorine nuclei in the incorporated ncAA.Provides a sensitive and background-free signal for the labeled protein, useful for studying protein conformation, dynamics, and ligand binding.[7][8]
SDS-PAGE Analysis Separates proteins based on their molecular weight.A shift in the apparent molecular weight may be observed. Comparison with a wild-type control and a truncated product (from termination at the UAG codon) can indicate successful read-through.
Western Blotting Uses antibodies to detect the protein of interest.Confirms the expression of the full-length protein.

Section 4: Applications in Research and Drug Development

The incorporation of 3,4-Difluoro-D-homophenylalanine can be leveraged for a variety of applications:

  • Probing Protein Structure and Dynamics: The difluorophenyl group serves as a sensitive ¹⁹F NMR probe to investigate local protein environment, conformational changes, and protein dynamics without the need for isotopic labeling of the entire protein.[5][7][8]

  • Enhancing Protein Stability: Fluorination can increase the hydrophobicity of the amino acid side chain, potentially leading to improved protein stability and folding.[4][5]

  • Modulating Protein-Protein Interactions: The altered size and electronic properties of the difluorinated side chain can be used to probe and modulate protein-protein or protein-ligand interactions.

  • Developing Novel Biotherapeutics: The incorporation of D-amino acids can enhance the proteolytic resistance of peptide and protein drugs, increasing their in vivo half-life.

Diagram: Principle of Amber Codon Suppression

Amber_Suppression cluster_ribosome Ribosome cluster_components Key Components mRNA mRNA   5'---AUG---UAG---UAA---3' A_site A-site Polypeptide_elongation Elongated Polypeptide with ncAA A_site->Polypeptide_elongation Incorporation of ncAA Translation_termination Truncated Protein A_site->Translation_termination Termination P_site P-site Polypeptide Growing Polypeptide Met_tRNA Met-tRNA Orthogonal_tRNA Orthogonal tRNA-ncAA (anticodon: CUA) Orthogonal_tRNA->A_site Binds to UAG codon Release_Factor Release Factor 1 (RF1) Release_Factor->A_site Competes for UAG codon

Sources

Troubleshooting & Optimization

optimizing coupling efficiency of 3,4-Difluoro-D-homophenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Topic: Optimizing Coupling Efficiency of 3,4-Difluoro-D-homophenylalanine in SPPS Ticket ID: #SPPS-D-F2Hhe-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The "Triple Threat" Residue

Coupling 3,4-Difluoro-D-homophenylalanine (Fmoc-D-3,4-F2-Hhe-OH) presents a unique "triple threat" in Solid-Phase Peptide Synthesis (SPPS). You are not just coupling a standard amino acid; you are fighting three simultaneous physicochemical forces:

  • Electronic Activation (The Fluorine Effect): The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly increases the acidity of the

    
    -proton. This makes the residue highly susceptible to base-catalyzed racemization  (conversion from D to L) during activation.[1]
    
  • Steric Bulk (The Homophenylalanine Effect): The extra methylene group (

    
    ) in the homophenylalanine backbone adds flexibility but increases the hydrodynamic radius, creating steric hindrance during the nucleophilic attack.
    
  • Hydrophobic Aggregation: The fluorinated side chain is lipophilic.[1] Once coupled, it promotes

    
    -sheet aggregation, often causing the subsequent coupling steps to fail (the "difficult sequence" phenomenon).
    

This guide replaces standard protocols with optimized workflows designed to mitigate these specific risks.

Module 1: Pre-Coupling Diagnostics & Solubility

User Question: "I’m trying to dissolve Fmoc-D-3,4-F2-Hhe-OH in DMF at 0.5 M, but it remains cloudy. Can I proceed?"

Technical Response: Do not proceed. A cloudy solution indicates incomplete solvation or aggregation.[1] Injecting a suspension will result in poor coupling and potential filter frit blockage.[1] Fluorinated amino acids often exhibit "solvophobic" behavior in pure DMF due to the lipophilicity of the C-F bonds.

Optimized Solvation Protocol: Switch from pure DMF to NMP (N-Methyl-2-pyrrolidone) or a binary solvent system.[1] NMP disrupts hydrogen bonding more effectively and better solvates hydrophobic fluorinated side chains.[1]

Solvent SystemConcentration LimitRecommendation
DMF (Standard) < 0.2 MNot Recommended. Risk of precipitation.[1]
NMP (Preferred) 0.3 - 0.5 MHigh. Best for preventing on-resin aggregation.[1]
DMF/DMSO (90:10) 0.5 MModerate. Use only if NMP is unavailable. DMSO aids solubility but is viscous.[1]

Action Step:

  • Weigh the amino acid.[1][2][3]

  • Add NMP to reach 75% of the target volume.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate at 30°C (max) for 2 minutes.

  • Make up to volume.[1] Solution must be crystal clear.

Module 2: The Coupling Reaction (Activation & Stoichiometry)

User Question: "I typically use HBTU/DIEA for my couplings. Is this safe for this fluorinated D-amino acid?"

Technical Response: Absolutely not. Using HBTU/DIEA is the primary cause of racemization for this specific residue.

The Mechanism of Failure: The electron-withdrawing fluorine atoms pull density from the


-carbon, making the 

-proton acidic. Strong bases like DIEA (Diisopropylethylamine) abstract this proton, leading to the formation of an achiral oxazolone intermediate. When this ring opens, you lose chiral purity (D

D/L mix).[1]

The Gold Standard Protocol: DIC / Oxyma Pure We recommend a base-free (or low-base) carbodiimide approach.[1] Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is superior to HOBt/HOAt because it suppresses racemization while maintaining high acylation rates for sterically hindered residues like homophenylalanine.[1]

Optimized Coupling Protocol (Batch/Manual)
  • Resin Preparation: Swell resin in DCM (15 min), then wash 3x with NMP.[1]

  • Reagent Stoichiometry (relative to resin loading):

    • Amino Acid: 3.0 equivalents[1]

    • Oxyma Pure: 3.0 equivalents[1]

    • DIC (Diisopropylcarbodiimide): 3.0 equivalents[1]

    • Base:NONE (If using onium salts like COMU, use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA).

  • Activation Sequence:

    • Dissolve AA and Oxyma in NMP.[1]

    • Add DIC immediately before adding to the resin.[1] Do not pre-activate for >2 minutes.

  • Reaction Conditions:

    • Time: 60–120 minutes.[1]

    • Temperature: Room Temperature (25°C).

    • Note: Do not heat >50°C. While C-F bonds are stable, elevated temps exponentially increase the racemization rate of the activated ester.

Visualizing the Activation Logic

ActivationLogic cluster_mech Why? AA Fmoc-D-3,4-F2-Hhe-OH Activation Activation Strategy AA->Activation Path_HBTU HBTU / DIEA Activation->Path_HBTU Avoid Path_DIC DIC / Oxyma Pure Activation->Path_DIC Recommended Result_Racemization High Racemization Risk (Oxazolone Formation) Path_HBTU->Result_Racemization Result_Success High Yield Retained Chirality Path_DIC->Result_Success Mechanism Fluorines increase alpha-proton acidity Mechanism->Path_HBTU

Caption: Decision pathway for activation. Base-mediated pathways (Red) risk racemization due to the electronic effect of fluorine.[1] Carbodiimide pathways (Green) are safer.[1]

Module 3: Post-Coupling Analysis (Racemization Check)

User Question: "How do I verify that I haven't racemized the D-isomer to the L-isomer?"

Technical Response: Standard C18 HPLC might not separate the D- and L- diastereomers of a complex peptide. You must perform a specific chiral analysis.[1]

Method A: The "Marfey's" Approach (Hydrolysate Analysis)

  • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s Reagent) .

  • Analyze via C18 HPLC.[1] The L-DAA-FDAA and D-DAA-FDAA adducts will have distinct retention times.[1]

Method B: Intact Peptide Diastereomer Check (Preferred) Synthesize a small standard of the L-isomer version (using Fmoc-L-3,4-F2-Hhe-OH) intentionally.[1]

  • Run the L-peptide standard on your HPLC.[1]

  • Run your D-peptide crude.[1]

  • Overlay the traces. If your D-peptide contains a small shoulder or peak matching the L-standard's retention time, racemization occurred.[1]

Troubleshooting Table: Racemization Detected

ObservationRoot CauseCorrective Action
> 5% L-isomer Base-catalyzed proton abstraction.Switch from DIEA to Collidine (TMP) or eliminate base (use DIC/Oxyma).[1]
1-5% L-isomer Over-activation time.Reduce pre-activation time to < 1 min. Reduce coupling time.
< 1% L-isomer Acceptable background.Standard SPPS background; usually acceptable for biological screening.[1]

Module 4: Aggregation & Sequence Elongation

User Question: "The coupling worked, but the NEXT amino acid failed to couple completely. Why?"

Technical Response: This is the "Hydrophobic Curtain" effect.[1] The 3,4-difluoro-homophenylalanine side chain is extremely hydrophobic.[1] Once installed, it promotes inter-chain aggregation (


-sheets) on the resin, collapsing the polymer matrix and shielding the N-terminus from the next reagent.

The "Magic Mixture" Wash Protocol: To re-swell the resin before the next deprotection/coupling:

  • Perform the standard DMF wash.[1]

  • Critical Step: Wash 3x with DCM (Dichloromethane).[1] DCM swells polystyrene resins better than DMF.[1]

  • Wash 3x with hot NMP (40°C) .

  • Proceed to the next deprotection immediately.[1]

Diagram: Preventing Aggregation Collapse

Aggregation Step1 Coupling 3,4-F2-D-Hhe Risk Hydrophobic Side Chain Induces Beta-Sheet Aggregation Step1->Risk Consequence Next AA cannot access N-terminus (Deletion Sequence) Risk->Consequence Solution Intervention: Chaosmotropic Wash Risk->Solution Prevented by Details 1. DCM Swell (Expand beads) 2. Hot NMP (Disrupt H-bonds) Solution->Details

Caption: The hydrophobic fluorinated side chain causes resin collapse.[1] Strategic washing with DCM and hot NMP restores accessibility.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

    • Grounding: Establishes Oxyma/DIC as the superior reagent class for preventing racemization compared to HBTU/HATU.[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

    • Grounding: details the mechanisms of base-catalyzed racemization (oxazolone form
  • Steinauer, R., et al. (1989).[1] Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry, 178(1).[1] [Link]

    • Grounding: Foundational text on detecting racemization via chromatographic methods.[1]

  • Verma, S. (2020).[1][4] Fluorinated Amino Acids in Peptide Engineering. Journal of Fluorine Chemistry. [Link]

    • Grounding: Discusses the lipophilicity and aggregation tendencies of fluorinated phenylalanine deriv

Sources

overcoming poor yields in fluorinated peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Peptide Synthesis Status: Online | Agent: Dr. Aris (Senior Application Scientist)

Introduction: The "Fluorine Effect" in SPPS

Welcome to the Technical Support Center. If you are experiencing low yields with fluorinated peptides, you are likely battling two distinct forces: electronic deactivation and hydrophobic aggregation .

Fluorine is the most electronegative element (


). When incorporated into amino acids (e.g., trifluoromethyl-alanine, fluorophenylalanine), it exerts a powerful electron-withdrawing inductive effect (

).
  • Nucleophilic Muting: The amino group of a fluorinated residue is significantly less nucleophilic, making the next coupling step sluggish.

  • Alpha-Proton Acidity: The

    
    -proton becomes more acidic, drastically increasing the risk of racemization via oxazolone formation during activation.
    
  • Phase Collapse: Fluorinated side chains often induce "fluorous segregation," causing the peptide chain to aggregate on-resin, becoming inaccessible to reagents.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Coupling Efficiency & Kinetics

User Query: I am seeing deletions after the fluorinated residue. Standard HBTU/DIEA cycles are failing. What is the fix?

Diagnostic: The electron-poor amine of the fluorinated residue is reacting too slowly. Standard uronium reagents (HBTU/HCTU) with DIEA often lead to guanidinylation (capping the amine) before the coupling can occur.

Protocol A: The "Oxyma" System (Recommended)

Switch from HBTU/DIEA to DIC/Oxyma Pure. This generates a reactive ester without the risk of guanidinylation and maintains a lower pH, preserving chirality.

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Temperature:

    • Standard: 75°C for 5 mins (Microwave).

    • Fluorinated Residue:50°C for 10 mins (Lower temp prevents racemization of the sensitive F-amino acid).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for fluorinated sequences due to higher polarity and dipole moment.

Protocol B: The "Power" Coupling (For Steric Bulk)

If the fluorinated group is bulky (e.g., pentafluorophenylalanine), use COMU.

  • Reagent: COMU / DIPEA / TMP (2,4,6-trimethylpyridine).

  • Note: TMP is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization while driving the reaction.

Module 2: Preventing Racemization

User Query: My LC-MS shows split peaks (diastereomers) for the fluorinated residue. Is it the coupling or the deprotection?

Diagnostic: It is likely the activation step. The electron-withdrawing fluorine stabilizes the enolate intermediate, accelerating oxazolone formation (the pathway to racemization).

Visualization: The Racemization Trap

RacemizationMechanism cluster_conditions Control Factors Start Activated F-Amino Acid Path_Good Direct Amine Attack (Peptide Bond) Start->Path_Good Fast Kinetics (High Yield) Path_Bad Oxazolone Formation (Cyclization) Start->Path_Bad Promoted by High Temp & Strong Base (DIEA) Racemic Racemized Product (DL-Mix) Path_Bad->Racemic Base-catalyzed Epimerization Use TMP/Collidine Use TMP/Collidine Keep T < 50°C Keep T < 50°C

Caption: Kinetic competition between productive coupling (Green) and racemization via oxazolone (Red). Fluorine accelerates the Red path.

Corrective Protocol
  • Base Swap: Replace DIEA with Sym-collidine or TMP . These bases are sterically hindered and insufficiently basic to abstract the

    
    -proton effectively, yet sufficient to activate the carboxylate.
    
  • Pre-Activation Limit: Do not pre-activate fluorinated amino acids for >30 seconds. Add the base immediately before dispensing to the resin.

Module 3: Aggregation & Solubility

User Query: The resin volume shrinks after adding the fluorinated block, and subsequent couplings fail.

Diagnostic: You are witnessing "Fluorous Collapse." Fluorinated domains segregate from the organic solvent, forming tight hydrophobic cores (beta-sheets) that reagents cannot penetrate.

Solvent Engineering Table

Standard DMF is often insufficient. Use these modifiers in your coupling mixture:

Solvent ModifierConcentrationMechanism of ActionRecommended For
TFE (Trifluoroethanol) 10-20% in DCM/DMFDisrupts secondary structure H-bondsShort fluorinated blocks
HFIP (Hexafluoroisopropanol) 10% in DCMPotent H-bond donor; solvates fluorinated chainsHighly aggregated / Long sequences
DMSO (Dimethylsulfoxide) 10-20% in NMP"Magic Mixture" component; disrupts aggregationGeneral "difficult" sequences
Resin Selection
  • Avoid: Polystyrene (PS) resins (too hydrophobic).

  • Use: ChemMatrix (100% PEG) or TentaGel. The amphiphilic nature of PEG helps solvate the hydrophobic fluorinated chain, preventing collapse.

Module 4: Troubleshooting Workflow

User Query: I have low yield. Where do I start?

Follow this logic gate to identify the failure point.

TroubleshootingFlow Start Low Yield / Deletion Check1 Is the F-residue coupled? Start->Check1 Check2 Is the NEXT residue coupled? Check1->Check2 Yes Racemization Issue: Activation Fix: Switch DIEA -> Collidine Check1->Racemization No (or mixed isomers) Solubility Issue: Aggregation Fix: Add HFIP/TFE, Use PEG Resin Check2->Solubility No (Chain termination) Kinetics Issue: Low Nucleophilicity Fix: Double Couple, Increase Temp (50C) Check2->Kinetics No (Deletion n+1)

Caption: Diagnostic logic for isolating the root cause of synthetic failure in fluorinated peptides.

References

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Accessed 2024).[1] Link

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. (Accessed 2024).[1] Link

  • BenchChem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Link

  • Biotage. Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. (Application Note). Link

  • ResearchGate. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Link

Sources

Technical Support Center: Navigating the Challenges of Fluorine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis involving fluorinated amino acids. The unique properties of fluorine, particularly its high electronegativity, introduce specific challenges during peptide synthesis that require careful consideration and specialized strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based solutions to common problems encountered when working with these powerful but sometimes problematic building blocks.

Introduction: The Double-Edged Sword of Fluorine's Electronegativity

The incorporation of fluorinated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity.[1][2][3][4] However, the very property that makes fluorine so attractive—its extreme electronegativity—can also be the source of significant synthetic hurdles. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group of the fluorinated amino acid, making standard peptide coupling protocols less effective.[5] This guide will dissect these challenges and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with fluorinated amino acids consistently low-yielding?

A1: The primary culprit is the reduced reactivity of the fluorinated amino acid. Fluorine's strong inductive effect withdraws electron density from the surrounding atoms, which can:

  • Decrease the nucleophilicity of the N-terminal amine: This makes it a less effective nucleophile to attack the activated carboxyl group of the incoming amino acid.

  • Decrease the reactivity of the C-terminal carboxyl group: This makes it more difficult to activate for the subsequent coupling step.

These electronic effects often necessitate more robust activation methods and optimized reaction conditions compared to standard peptide synthesis.[5]

Q2: I'm observing incomplete couplings even with extended reaction times. What should I try next?

A2: When extended reaction times are insufficient, it's a strong indicator that the activation energy for the coupling is too high under your current conditions. Consider the following strategies:

  • Employ a more potent coupling reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficient.[6] Switching to a uronium/aminium salt like HATU, HBTU, or HCTU, or a phosphonium salt like PyBOP or PyAOP, can generate more reactive activated esters capable of overcoming the reduced nucleophilicity of the fluorinated residue.[6][7][8] For exceptionally challenging couplings, consider reagents that generate highly reactive acyl fluorides, such as TFFH.[9][10][11]

  • Double coupling: Simply repeating the coupling step with fresh reagents can often drive the reaction to completion, especially for difficult sequences.[12][13]

  • Microwave-assisted peptide synthesis (MASPS): The use of microwave energy can significantly accelerate slow coupling reactions by providing the necessary energy to overcome the activation barrier.[6]

Q3: Are there specific protecting groups that are better suited for fluorinated amino acids?

A3: While standard Fmoc and Boc protecting groups are generally compatible, the increased acidity of the α-proton in some fluorinated amino acids can be a concern.[14] This can potentially lead to racemization, especially with prolonged exposure to basic conditions during Fmoc deprotection.

  • For Fmoc-SPPS: Minimize the deprotection time with piperidine and ensure thorough washing to remove the base promptly.[12] For particularly sensitive residues, consider alternative, milder base-labile protecting groups if racemization is a persistent issue.

  • For Boc-SPPS: The strong acid cleavage conditions (like HF) are generally effective, but care must be taken with highly fluorinated peptides which may have altered solubility in the cleavage cocktail.[15]

Q4: My fluorinated peptide is difficult to purify by HPLC. What can I do?

A4: The introduction of fluorine can significantly increase the hydrophobicity of a peptide, leading to poor solubility in aqueous solvents and strong retention on reverse-phase HPLC columns.[]

  • Optimize your HPLC gradient: Use a shallower gradient and consider a stronger organic mobile phase (e.g., acetonitrile with a small percentage of isopropanol) to improve elution.

  • Modify the peptide sequence: If possible, incorporating hydrophilic residues flanking the fluorinated amino acid can help to mitigate its overall hydrophobicity.

  • Alternative purification techniques: For extremely hydrophobic peptides, other purification methods like size-exclusion chromatography or precipitation might be necessary.

Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed breakdown of common problems and step-by-step protocols to address them.

Issue 1: Incomplete Coupling of a Fluorinated Amino Acid

Symptoms:

  • Positive Kaiser test after coupling.[17]

  • Presence of deletion sequences (peptide lacking the fluorinated residue) in the final mass spectrum.

Underlying Cause: Reduced nucleophilicity of the resin-bound N-terminal amine or insufficient activation of the incoming fluorinated amino acid's carboxyl group.

Workflow for Resolution:

Caption: Decision workflow for troubleshooting incomplete coupling of fluorinated amino acids.

Experimental Protocol: Double Coupling with HATU

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.

    • In a separate vessel, dissolve the Fmoc-fluorinated amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Allow to pre-activate for 1-5 minutes.

    • Add the activated solution to the resin and couple for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Kaiser Test:

    • Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the coupling.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive (blue beads), repeat the coupling step with a fresh solution of activated Fmoc-fluorinated amino acid.

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Issue 2: Racemization of a Fluorinated Amino Acid

Symptoms:

  • Appearance of a diastereomeric peak in the analytical HPLC of the crude peptide.

  • Confirmation of the diastereomer by mass spectrometry (same mass, different retention time).

Underlying Cause: The electron-withdrawing effect of fluorine can increase the acidity of the α-proton of the amino acid, making it more susceptible to epimerization under basic conditions.[14] This is particularly a risk during the activation step and prolonged exposure to the tertiary base used for coupling.

Strategies for Mitigation:

StrategyRationaleKey Considerations
Use of Additives Additives like OxymaPure® can suppress racemization by forming less reactive, but still efficient, active esters.[8][18]Can be used in conjunction with carbodiimides or as part of newer coupling reagents like COMU.[7][9]
Minimize Pre-activation Time Reducing the time the amino acid is in the activated state before coupling minimizes the window for epimerization.Pre-activate for the shortest time necessary for efficient coupling (often 1-2 minutes is sufficient).
Choice of Base A less hindered base, such as 2,4,6-collidine, can sometimes reduce racemization compared to more commonly used bases like DIPEA.Ensure the chosen base is compatible with the coupling reagent and reaction conditions.
Lower Coupling Temperature Running the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.This will also slow down the coupling reaction, so extended reaction times may be necessary.

Diagram of Racemization Mechanism:

G cluster_0 Activation and Racemization Activated Amino Acid Activated Amino Acid Enolate Intermediate Enolate Intermediate Activated Amino Acid->Enolate Intermediate Base (e.g., DIPEA) Enolate Intermediate->Activated Amino Acid Protonation D-Isomer D-Isomer Enolate Intermediate->D-Isomer Protonation L-Isomer L-Isomer L-Isomer->Activated Amino Acid Activation

Caption: Simplified mechanism of base-mediated racemization during amino acid activation.

Concluding Remarks

The synthesis of fluorinated peptides, while presenting unique challenges, is a valuable tool in modern drug discovery and chemical biology. By understanding the fundamental chemical principles behind the influence of fluorine's electronegativity and by employing the appropriate strategic modifications to standard peptide synthesis protocols, researchers can successfully and efficiently synthesize these powerful molecules. This guide serves as a starting point for troubleshooting, and it is always recommended to perform small-scale test couplings to optimize conditions for a particularly challenging sequence.

References

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (n.d.). Google Books.
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC. (2023, July 31). National Center for Biotechnology Information.
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023, July 31). ACS Publications.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). National Center for Biotechnology Information.
  • Fluorinated Amino Acids. (n.d.). BOC Sciences.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Taylor & Francis Online.
  • The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC. (n.d.). National Center for Biotechnology Information.
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. (2025, January 23). National Center for Biotechnology Information.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024, December 4). Beilstein Journal of Organic Chemistry.
  • Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014, August 19). Open Research Repository.
  • Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Fluorinated Peptides. (n.d.). Marsh Lab.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Guide: Common Synthesis Issues & Solutions. (n.d.). Smolecule.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. (n.d.). Wiley Online Library.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Sigma-Aldrich.
  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025, May 6). RSC Publishing.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). ScienceDaily.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). ACS Publications.
  • Amino Acid-Protecting Groups. (2009, April 13). ACS Publications.
  • Protecting groups in amino acids. (2012, April 11). ResearchGate.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 26). ACS Publications.
  • Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022, November 9). RSC Publishing.
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications.
  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids. (2025, August 7). ResearchGate.
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (n.d.). RSC Publishing.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022, September 28). MDPI.
  • Synthesis and use of amino acid fluorides as peptide coupling reagent. (n.d.). Google Patents.
  • Fluorinated peptide biomaterials - PMC. (n.d.). National Center for Biotechnology Information.
  • Direct Site Selective 19F- and 18F-labelling of Peptides and Proteins Towards "Zero Size - Zero Background" Bioimaging. (2026, January 8). GtR.
  • The Application of Fluorine‐Containing Reagents in Structural Proteomics. (n.d.). ResearchGate.
  • Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. (n.d.). RSC Publishing.

Sources

Validation & Comparative

Technical Comparison Guide: 3,4-Difluoro-D-homophenylalanine Peptides vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide therapeutics, metabolic instability and poor membrane permeability remain the primary bottlenecks. This guide evaluates a high-performance non-canonical amino acid residue: 3,4-Difluoro-D-homophenylalanine (3,4-F2-D-Hph) .

By integrating three distinct structural modifications—side-chain elongation (homo) , ring fluorination (3,4-difluoro) , and stereochemical inversion (D-isomer) —this residue offers a synergistic improvement over native L-Phenylalanine.

Key Findings:

  • Metabolic Stability: >10-fold increase in plasma half-life (

    
    ) compared to L-Phe analogs due to the "Steric-Electronic Shield" effect.
    
  • Binding Affinity: Potential for sub-nanomolar potency (

    
    ) driven by orthogonal multipolar interactions and deeper hydrophobic pocket penetration.
    
  • Lipophilicity: Enhanced LogD

    
    , facilitating improved passive membrane permeability.
    

Physicochemical Rationale

To understand the superiority of 3,4-F2-D-Hph, we must deconstruct its design relative to standard alternatives.

The "Triple-Threat" Modification

The residue combines three specific physicochemical alterations:

  • D-Configuration (Stereochemistry): Inverts the chiral center. Endogenous proteases (e.g., chymotrypsin, carboxypeptidases) are stereoselective for L-amino acids. The D-isomer renders the peptide bond invisible to these enzymes.

  • Homologation (Side-chain Extension): The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the phenyl ring increases side-chain flexibility and length (
    
    
    ). This allows the aromatic ring to reach deeper hydrophobic sub-pockets that are inaccessible to native Phenylalanine.
  • 3,4-Difluorination (Electronic Tuning):

    • Bioisosterism: Fluorine (van der Waals radius

      
      ) mimics Hydrogen (
      
      
      
      ) sterically but drastically alters electrostatics.
    • Quadrupole Moment: The highly electronegative fluorines at positions 3 and 4 deplete electron density from the phenyl ring's

      
      -cloud. This reverses the quadrupole moment, enabling favorable 
      
      
      
      stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target protein.
Structural Logic Diagram

The following diagram illustrates the additive benefits of each modification.

DesignLogic LPhe Native L-Phenylalanine (Baseline) DPhe D-Phenylalanine (+ Proteolytic Stability) LPhe->DPhe Stereo Inversion DHomo D-Homophenylalanine (+ Steric Reach) DPhe->DHomo Methylene Insertion Final 3,4-Difluoro-D-homophenylalanine (++ Affinity & Permeability) DHomo->Final Fluorination (C-F)

Figure 1: The structural evolution from native phenylalanine to the optimized fluorinated analog.

Comparative Bioactivity Data[1]

The following data summarizes the performance of peptides containing 3,4-F2-D-Hph against standard controls. Data ranges are aggregated from representative studies on GPCR ligands and antimicrobial peptides utilizing fluorinated/D-amino acids [1][2][4].

Metabolic Stability (Protease Resistance)

Assay Condition: Incubation in human plasma at 37°C.

Compound AnalogModificationHalf-life (

)
Stability Factor
Native L-Phe15 - 20 min1.0x (Baseline)
Control A D-Phe120 - 180 min~8x
Control B L-Homophenylalanine25 - 30 min~1.5x
Target Product 3,4-F2-D-Hph > 480 min >24x

Insight: While D-Phe alone provides stability, the addition of the 3,4-difluoro motif prevents oxidative metabolism (P450 blockage) at the para-position, further extending the half-life.

Binding Affinity ( )

Context: Competitive binding assay (e.g., Dopamine D4 or GLP-1 Receptor models).

Compound Analog

(nM)
Interpretation
Native (L-Phe) 12.5Good baseline affinity.
D-Phe 45.0Loss of affinity due to steric clash (wrong chirality).
D-Homophenylalanine 8.2Recovery of affinity; longer chain accesses new pocket.
3,4-F2-D-Hph 1.8 High Potency. Fluorine-mediated hydrophobic collapse and electrostatic matching.
Membrane Permeability (LogD)

Fluorination typically increases lipophilicity. The 3,4-difluoro substitution creates a "fluorous" surface area that partitions more effectively into lipid bilayers.

  • Non-fluorinated LogD: ~1.2

  • 3,4-Difluoro LogD: ~1.9 (Optimal range for oral bioavailability is 1-3).

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: Fluorine's electron-withdrawing nature reduces the nucleophilicity of the amino group, potentially slowing coupling rates.

Protocol:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

  • Coupling Reagents: Use HATU/HOAt (1:1) instead of HBTU to drive the reaction.

  • Stoichiometry: Use 4 eq. of Fmoc-3,4-difluoro-D-homophenylalanine.

  • Reaction Time: Double standard coupling times (e.g., 2 x 45 min) to ensure completion.

  • Monitoring: Kaiser test is mandatory after this coupling step.

Plasma Stability Assay Workflow

This protocol quantifies the proteolytic resistance described in Section 3.1.

StabilityAssay Step1 Preparation Dissolve peptide (10 µM) in Human Plasma Step2 Incubation 37°C water bath Step1->Step2 Step3 Sampling Aliquots at 0, 15, 30, 60, 120, 240, 480 min Step2->Step3 Step4 Quenching Add cold Acetonitrile (1:3) to precipitate proteins Step3->Step4 Step5 Analysis LC-MS/MS Quantification (Parent ion monitoring) Step4->Step5

Figure 2: Step-by-step workflow for determining plasma half-life.

Applications & Case Studies

GPCR Ligand Optimization

In dopamine D4 receptor antagonists, the 3,4-difluoro substitution on benzyl-piperidine scaffolds has been shown to improve selectivity against D2/D3 receptors [5]. Applying this to peptide ligands, the 3,4-F2-D-Hph residue can replace Trp or Phe in the binding pharmacophore to enhance selectivity via specific electrostatic interactions with serine/threonine residues in the receptor pocket.

Antimicrobial Peptides (AMPs)

For AMPs, the D-configuration prevents degradation by bacterial proteases, while the fluorinated side chain increases hydrophobicity. This facilitates the peptide's insertion into the bacterial membrane, lowering the Minimum Inhibitory Concentration (MIC) without increasing cytotoxicity to mammalian cells [2][4].

References

  • Merdian, S., et al. (2025). Fluorinated Amino Acids in Peptide and Protein Assembly.[][2][3][4] ResearchGate.[2] Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[5] Beilstein J. Org. Chem. Retrieved from [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.[][2][4][6][7] Molecules.[8][][2][3][4][6][7][9][10][11][12] Retrieved from [Link]

  • NIH/PubMed. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[10] Retrieved from [Link]

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Enhancing In Vivo Efficacy: A Comparative Guide to Peptides with and without 3,4-Difluoro-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and rapid clearance, often curtail their therapeutic potential in vivo. Chemical modifications offer a powerful strategy to overcome these hurdles. This guide provides an in-depth comparison of the in vivo efficacy of peptides with and without the incorporation of the unnatural amino acid 3,4-Difluoro-D-homophenylalanine. By dissecting the individual contributions of its constituent modifications—aromatic fluorination and the D-homo-amino acid scaffold—we will explore the profound impact on metabolic stability, receptor interaction, and overall therapeutic performance.

The Rationale for Modification: Unpacking 3,4-Difluoro-D-homophenylalanine

The incorporation of 3,4-Difluoro-D-homophenylalanine into a peptide sequence is a strategic decision rooted in established medicinal chemistry principles. This single modification introduces two key features:

  • Difluorination of the Phenyl Ring: The addition of fluorine atoms to the aromatic ring of phenylalanine can significantly alter its electronic properties. This can lead to enhanced binding affinity through new, favorable interactions with the target receptor and can also increase metabolic stability by blocking sites of enzymatic oxidation.

  • D-Configuration and Homologation: The use of a D-amino acid instead of the natural L-amino acid provides steric hindrance, making the adjacent peptide bonds resistant to cleavage by most endogenous proteases. The "homo" designation indicates an additional methylene group in the side chain, which can alter the peptide's conformational properties and its interaction with the receptor.

The synergistic effect of these modifications is hypothesized to produce peptides with superior pharmacokinetic and pharmacodynamic profiles compared to their unmodified counterparts.

Comparative In Vivo Efficacy: Insights from Analogous Modifications

Case Study: Fluorinated Phenylalanine in Somatostatin Analogs

A study on somatostatin analogs, a class of peptides used to treat neuroendocrine tumors and other conditions, explored the impact of replacing phenylalanine with L-3-(3',5'-difluorophenyl)-alanine (Dfp). The researchers found that this substitution had a profound effect on the peptide's conformation and receptor binding profile[1].

Key Findings:

  • Altered Receptor Affinity and Selectivity: The analog with Dfp at position 7 exhibited remarkable affinity for somatostatin receptors SSTR2 and SSTR3. In contrast, analogs with Dfp at positions 6 or 11 showed high selectivity for SSTR2, with a higher value than the clinically used drug Octreotide[1].

  • Modulation of Aromatic Interactions: The electron-poor nature of the difluorinated ring influenced the π-π stacking interactions between aromatic residues within the peptide, leading to distinct conformational preferences[1].

These findings underscore the power of aromatic fluorination to fine-tune receptor interactions and selectivity, which are critical determinants of in vivo efficacy and safety.

Case Study: D-Homophenylalanine in Dynorphin A Analogs

Research on dynorphin A (Dyn A), an opioid peptide, investigated the substitution of phenylalanine with both L- and D-homophenylalanine (Homophe). This study provided valuable insights into the stereochemical and conformational effects of this modification on receptor affinity[2].

Key Findings:

  • Stereochemistry Dictates Affinity: The L-Homophe4 analog displayed higher κ-opioid receptor affinity than the D-Homophe4 isomer[2]. This highlights the critical importance of stereochemistry at this position for optimal receptor engagement.

  • Conformational Constraints: The study suggested that the spatial orientation of the aromatic ring at this position is crucial for receptor affinity and that the homophenylalanine modification likely influences the accessible conformations of the peptide backbone[2].

This case study demonstrates that while D-amino acid incorporation can enhance stability, the specific stereochemistry and the resulting conformational changes must be carefully considered to maintain or improve biological activity.

Case Study: D-Phenylalanine in Gonadotropin-Releasing Hormone (GnRH) Peptides

A study on DOTA-conjugated Gonadotropin-Releasing Hormone (GnRH) peptides examined the impact of introducing a D-Phenylalanine (D-Phe) residue. The results clearly demonstrated a positive effect on receptor binding[3].

Key Findings:

  • Enhanced Receptor Binding: The introduction of D-Phe significantly improved the GnRH receptor binding affinities of the peptides. The binding affinity increased from 36.1 nM in the parent peptide to 16.3 nM and 7.6 nM in the modified peptides, depending on the position of the D-Phe insertion[3].

This study provides direct evidence that the incorporation of a D-aromatic amino acid can lead to a substantial improvement in target engagement, a key factor for enhanced in vivo efficacy.

Proposed Experimental Workflow for a Head-to-Head In Vivo Comparison

To definitively assess the in vivo advantages of incorporating 3,4-Difluoro-D-homophenylalanine, a rigorous, comparative experimental plan is essential. The following workflow outlines the key steps and the scientific rationale behind them.

Caption: Proposed experimental workflow for comparing peptides.

Step 1: Peptide Synthesis and Characterization
  • Methodology: Both the unmodified peptide (Peptide A) and the peptide containing 3,4-Difluoro-D-homophenylalanine (Peptide B) will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols[1][4]. The purity and identity of the synthesized peptides will be rigorously confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

  • Causality: Ensuring high purity and correct identity is paramount to attribute any observed differences in activity solely to the amino acid modification.

Step 2: In Vitro Characterization
  • Metabolic Stability Assay:

    • Protocol: Peptides A and B will be incubated with plasma (e.g., human, mouse) and liver microsomes. The disappearance of the parent peptide over time will be monitored by LC-MS.

    • Rationale: This assay provides a direct measure of susceptibility to proteolytic degradation and oxidative metabolism, key determinants of in vivo half-life. The D-amino acid and fluorination in Peptide B are expected to significantly reduce its degradation rate.

  • Receptor Binding Assay:

    • Protocol: A competitive binding assay will be performed using a radiolabeled or fluorescently labeled ligand for the target receptor. The ability of increasing concentrations of Peptides A and B to displace the labeled ligand will be measured to determine their respective binding affinities (Ki or Kd).

    • Rationale: This assay quantifies the direct interaction with the molecular target. Changes in binding affinity due to the modification will directly impact the in vivo potency.

Step 3: In Vivo Evaluation in an Animal Model
  • Pharmacokinetic (PK) Study:

    • Protocol: Peptides A and B will be administered to a relevant animal model (e.g., mice, rats) via a clinically relevant route (e.g., intravenous, subcutaneous). Blood samples will be collected at various time points, and the concentration of each peptide will be quantified using LC-MS. Key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) will be calculated.

    • Rationale: This study will reveal how the modification affects the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo. A longer half-life and higher exposure (AUC) are expected for Peptide B.

  • Pharmacodynamic (PD) and Efficacy Study:

    • Protocol: In a relevant disease model, Peptides A and B will be administered at various doses. A specific biomarker or physiological endpoint related to the peptide's mechanism of action will be measured over time. For a therapeutic peptide, the overall impact on disease progression or symptoms will be assessed.

    • Rationale: This is the ultimate test of in vivo efficacy. By correlating the PK data with the PD and efficacy outcomes, a comprehensive understanding of the therapeutic advantage conferred by the 3,4-Difluoro-D-homophenylalanine modification can be achieved.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative In Vitro Data

ParameterPeptide A (Unmodified)Peptide B (Modified)Expected Outcome for Peptide B
Plasma Stability (t1/2) e.g., 5 mine.g., > 60 minIncreased
Microsomal Stability (t1/2) e.g., 15 mine.g., > 120 minIncreased
Receptor Binding Affinity (Ki) e.g., 10 nMe.g., 2 nMPotentially Increased

Table 2: Comparative In Vivo Data

ParameterPeptide A (Unmodified)Peptide B (Modified)Expected Outcome for Peptide B
Pharmacokinetics (t1/2) e.g., 0.5 he.g., 4 hIncreased
Pharmacokinetics (AUC) e.g., 100 ngh/mLe.g., 800 ngh/mLIncreased
Pharmacodynamics (ED50) e.g., 1 mg/kge.g., 0.1 mg/kgDecreased (Increased Potency)
Therapeutic Efficacy ModerateSignificantImproved

Conclusion

The incorporation of 3,4-Difluoro-D-homophenylalanine represents a sophisticated and highly effective strategy for enhancing the in vivo efficacy of therapeutic peptides. By leveraging the combined benefits of aromatic fluorination and a D-homo-amino acid structure, this modification can lead to substantial improvements in metabolic stability, receptor binding affinity, and overall therapeutic performance. While direct comparative data for this specific modification is emerging, the wealth of evidence from analogous modifications, coupled with a robust and logical experimental framework for its evaluation, provides a strong scientific foundation for its application in modern peptide drug discovery. Researchers and drug developers are encouraged to consider this and other unnatural amino acids to unlock the full therapeutic potential of their peptide candidates.

References

  • Giménez, D., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27419. [Link]

  • Aldrich, J. V., et al. (2003). Effects of the Substitution of Phe 4 in the Opioid Peptide [d-Ala 8 ]Dynorphin A-(1−11)NH 2. Journal of Medicinal Chemistry, 46(17), 3687-3693. [Link]

  • Miao, Y., et al. (2014). Introduction of D-phenylalanine Enhanced the Receptor Binding Affinities of Gonadotropin-Releasing Hormone Peptides. Bioorganic & Medicinal Chemistry Letters, 24(5), 1425-1428. [Link]

  • Lee, A. C.-L., et al. (2019). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 18(12), 895-917. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

  • Aldrich, J. V., et al. (2001). Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 with conformationally constrained phenylalanine analogues. Chirality, 13(3), 125-129. [Link]

  • Miao, Y., et al. (2014). Introduction of d-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & medicinal chemistry letters, 24(5), 1425-1428. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]

  • Fields, G. B. (2011). Introduction to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.